molecular formula C21H17ClN2O6 B4383229 4-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No.: B4383229
M. Wt: 428.8 g/mol
InChI Key: HCVVJGLGZKTONX-UHFFFAOYSA-N
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Description

The compound "4-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione" is a complex chemical entity that belongs to the class of phenoxy phenyl compounds. It is characterized by its unique tricyclic structure featuring chlorinated and nitrophenyl groups. The compound finds relevance in various domains, including pharmaceutical and industrial applications, due to its potent bioactivity and unique chemical properties.

Properties

IUPAC Name

2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O6/c1-10-6-13(2-3-15(10)22)29-14-8-11(7-12(9-14)24(27)28)23-20(25)18-16-4-5-17(30-16)19(18)21(23)26/h2-3,6-9,16-19H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVVJGLGZKTONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound involves a multi-step synthetic route. The initial step includes the formation of the 4-chloro-3-methylphenoxy moiety, which is synthesized via an etherification reaction between 4-chloro-3-methylphenol and an appropriate halide. This intermediate is then coupled with a 5-nitrophenyl derivative through a nucleophilic aromatic substitution reaction. The final tricyclic structure is formed through a cyclization reaction involving the oxa-azatricyclodecane core.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled temperature and pressure conditions. The industrial synthesis optimizes yield and purity by employing advanced techniques such as continuous flow chemistry and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the phenoxy moiety, leading to the formation of quinone derivatives.

  • Reduction: Reduction reactions, especially involving the nitro group, yield amine derivatives.

Common Reagents and Conditions:

  • Oxidation typically utilizes reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution reactions often require strong nucleophiles like alkoxides or amines under basic conditions.

Major Products: The products vary based on the specific reactions:

  • Quinone derivatives from oxidation.

  • Amino derivatives from reduction.

  • Various substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

This compound has a broad spectrum of applications across different scientific fields:

Chemistry: Utilized as a building block in the synthesis of more complex chemical entities due to its versatile functional groups.

Biology: Investigated for its potential in biochemical assays as an enzyme inhibitor or activator, owing to its structural complexity.

Medicine: Holds promise as a lead compound in drug discovery, particularly in developing anti-inflammatory, antibacterial, and anticancer agents.

Industry: Employed in the development of advanced materials, such as polymers and resins, due to its robust chemical structure.

Mechanism of Action

Mechanism: The compound exerts its effects through interactions with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The tricyclic structure allows for high-affinity binding and selectivity.

Molecular Targets and Pathways: The primary targets include enzymes involved in inflammation and microbial pathways. It may also interfere with cellular signaling pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 4-(4-chlorophenoxy)-3-methylphenol: Similar phenoxy structure but lacks the tricyclic and nitrophenyl features.

  • 5-nitro-2-phenoxyaniline: Shares the nitrophenyl group but lacks the complex tricyclic structure.

  • 10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane derivatives: Similar core structure but different substituents on the aromatic rings.

The detailed analysis highlights the uniqueness and broad applicability of "4-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione" in various scientific and industrial fields. Fascinating stuff!

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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